molecular formula C11H13BrSi B14672196 3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole CAS No. 50694-37-6

3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole

Cat. No.: B14672196
CAS No.: 50694-37-6
M. Wt: 253.21 g/mol
InChI Key: BKCZMENXBYUZQQ-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole is an organosilicon compound that features a silole ring structure. Siloles are a class of compounds known for their unique electronic properties, making them of interest in various fields such as materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole typically involves the bromination of 1-methyl-1-phenyl-2,3-dihydro-1H-silole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient brominating agents, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom or other substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted siloles, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole has several applications in scientific research:

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organosilicon compounds.

    Biological Studies: While less common, it may be used in studies involving silicon-containing compounds in biological systems.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole in its applications is primarily related to its electronic properties. The silole ring structure allows for efficient electron transport and light emission, making it valuable in electronic and optoelectronic applications. The bromine atom can also participate in various chemical reactions, enabling the synthesis of diverse derivatives.

Comparison with Similar Compounds

    1-Methyl-1-phenyl-2,3-dihydro-1H-silole: Lacks the bromine substituent, resulting in different reactivity and electronic properties.

    3-Chloro-1-methyl-1-phenyl-2,3-dihydro-1H-silole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    1,1-Dimethyl-2,3-dihydro-1H-silole: Features two methyl groups on the silicon atom, altering its steric and electronic properties.

Uniqueness: 3-Bromo-1-methyl-1-phenyl-2,3-dihydro-1H-silole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions

Properties

CAS No.

50694-37-6

Molecular Formula

C11H13BrSi

Molecular Weight

253.21 g/mol

IUPAC Name

3-bromo-1-methyl-1-phenyl-2,3-dihydrosilole

InChI

InChI=1S/C11H13BrSi/c1-13(8-7-10(12)9-13)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

BKCZMENXBYUZQQ-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC(C=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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